molecular formula C17H14ClN3O4S2 B11657367 4-chlorophenyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazol-4-yl sulfide

4-chlorophenyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazol-4-yl sulfide

Cat. No.: B11657367
M. Wt: 423.9 g/mol
InChI Key: LNNYHQBHKSCDMA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazol-4-yl sulfide involves multiple steps, typically starting with the preparation of the pyrazole ring followed by sulfonylation and chlorination reactions. The exact synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

standard organic synthesis techniques involving controlled reaction conditions, purification steps, and quality control measures are employed to ensure the compound’s integrity .

Chemical Reactions Analysis

Types of Reactions

4-chlorophenyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazol-4-yl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the sulfide group yields a sulfoxide or sulfone .

Scientific Research Applications

4-chlorophenyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazol-4-yl sulfide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chlorophenyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazol-4-yl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with protein active sites, potentially inhibiting enzyme activity. The nitro group may also participate in redox reactions, affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-chlorophenyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazol-4-yl sulfide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H14ClN3O4S2

Molecular Weight

423.9 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1-(2-nitrophenyl)sulfonylpyrazole

InChI

InChI=1S/C17H14ClN3O4S2/c1-11-17(26-14-9-7-13(18)8-10-14)12(2)20(19-11)27(24,25)16-6-4-3-5-15(16)21(22)23/h3-10H,1-2H3

InChI Key

LNNYHQBHKSCDMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C)SC3=CC=C(C=C3)Cl

Origin of Product

United States

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